Methyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate
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Description
Methyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate is a useful research compound. Its molecular formula is C17H12F3N3O2 and its molecular weight is 347.297. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .
Mode of Action
It is known that the presence of electron-donating groups (edgs) at position 7 on the fused ring can improve both the absorption and emission behaviors of similar compounds . This suggests that the trifluoromethyl group at position 7 could play a crucial role in the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been used as tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that the compound could potentially interact with various biochemical pathways.
Result of Action
Similar compounds have been identified as strategic compounds for optical applications, suggesting that this compound could potentially have effects related to light absorption and emission .
Action Environment
The stability and properties of similar compounds have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Properties
IUPAC Name |
methyl 11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-25-16(24)12-8-13-21-14-10-5-3-2-4-9(10)6-7-11(14)15(17(18,19)20)23(13)22-12/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEZGOKIWFFCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=C1)N=C3C(=C2C(F)(F)F)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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